molecular formula C11H10N2O5 B14224989 1H-Indole-2-carboxylic acid, 7-methoxy-5-nitro-, methyl ester CAS No. 539856-41-2

1H-Indole-2-carboxylic acid, 7-methoxy-5-nitro-, methyl ester

Cat. No.: B14224989
CAS No.: 539856-41-2
M. Wt: 250.21 g/mol
InChI Key: WJOFPZYCWJKOPV-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxylic acid, 7-methoxy-5-nitro-, methyl ester is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by its indole core, substituted with a methoxy group at the 7th position, a nitro group at the 5th position, and a methyl ester at the 2nd position. These substitutions confer unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1H-Indole-2-carboxylic acid, 7-methoxy-5-nitro-, methyl ester typically involves several steps:

    Starting Materials: The synthesis often begins with commercially available indole derivatives.

    Methoxylation: The methoxy group at the 7th position is introduced via methylation reactions, often using methyl iodide and a base such as potassium carbonate.

    Esterification: The carboxylic acid group at the 2nd position is converted to a methyl ester using methanol and a strong acid catalyst like sulfuric acid.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1H-Indole-2-carboxylic acid, 7-methoxy-5-nitro-, methyl ester undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of the nitro group can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of amino derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position, using reagents like halogens or sulfonyl chlorides.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include various substituted indoles, amino derivatives, and carboxylic acids.

Scientific Research Applications

1H-Indole-2-carboxylic acid, 7-methoxy-5-nitro-, methyl ester has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals targeting various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxylic acid, 7-methoxy-5-nitro-, methyl ester involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

The exact mechanism depends on the specific biological context and the nature of the derivatives being studied.

Comparison with Similar Compounds

1H-Indole-2-carboxylic acid, 7-methoxy-5-nitro-, methyl ester can be compared with other indole derivatives:

    Similar Compounds: Examples include 1H-Indole-2-carboxylic acid, 5-nitro-, methyl ester and 1H-Indole-2-carboxylic acid, 7-methoxy-, methyl ester.

    Uniqueness: The presence of both methoxy and nitro groups in the same molecule provides unique chemical reactivity and biological activity, distinguishing it from other indole derivatives.

Properties

IUPAC Name

methyl 7-methoxy-5-nitro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O5/c1-17-9-5-7(13(15)16)3-6-4-8(11(14)18-2)12-10(6)9/h3-5,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOFPZYCWJKOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448495
Record name 1H-Indole-2-carboxylic acid, 7-methoxy-5-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

539856-41-2
Record name 1H-Indole-2-carboxylic acid, 7-methoxy-5-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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